A Comprehensive Technical Guide to Tert-butyl 2-formylpiperidine-1-carboxylate
A Comprehensive Technical Guide to Tert-butyl 2-formylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, and reactivity of tert-butyl 2-formylpiperidine-1-carboxylate. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.
Core Chemical Properties and Identifiers
Tert-butyl 2-formylpiperidine-1-carboxylate, also known as N-Boc-2-formylpiperidine, is a heterocyclic organic compound widely utilized as a versatile intermediate in organic synthesis.[1] The presence of a reactive aldehyde group and a Boc-protected amine within the piperidine ring structure makes it a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The tert-butyl ester functionality enhances its solubility in organic solvents and provides stability during synthetic transformations.[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2-formylpiperidine-1-carboxylate | [3] |
| Synonyms | 1-N-Boc-2-formylpiperidine, N-Boc-2-piperidinecarbaldehyde, Boc-DL-Pip-al | [1][3] |
| CAS Number | 157634-02-1 | [1][3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |
| Molecular Weight | 213.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [1][2][4] |
| Solubility | Soluble in common organic solvents such as CH₂Cl₂, CHCl₃, and EtOAc | [5] |
| Storage Conditions | Store at 0-8°C or in a freezer under -20°C in an inert atmosphere | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 2-formylpiperidine-1-carboxylate. Below is a summary of its characteristic spectral data.
Table 2: Summary of Key Spectral Data
| Technique | Solvent/Method | Characteristic Peaks/Shifts | Reference(s) |
| ¹H-NMR | 500 MHz, CDCl₃ | δ (ppm): 3.87–3.78 (m, 1H), 3.73–3.63 (m, 2H), 3.40–3.26 (m, 2H), 1.99–1.73 (m, 4H), 1.67–1.48 (m, 3H), 1.46 (s, 9H, Boc), 1.45–1.32 (m, 1H) | [4] |
| ¹³C-NMR | 126 MHz, CDCl₃ | δ (ppm): 155.0 (C=O, carbamate), 79.3 (quaternary C, Boc), 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7 (C(CH₃)₃), 23.6 | [4] |
| Infrared (IR) | Film | νₘₐₓ (cm⁻¹): ~2970 (C-H stretch), ~1780 (C=O stretch, aldehyde), ~1690 (C=O stretch, carbamate), ~1169 (C-O stretch) | [4] |
| Mass Spectrometry | GC-MS | Data available, consistent with a molecular formula of C₁₁H₁₉NO₃ | [3] |
Reactivity, Stability, and Synthetic Utility
Stability: The compound is stable under normal atmospheric conditions but may react with strong oxidizing agents.[5] The Boc protecting group is stable under a wide range of conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.
Reactivity: The chemical behavior of tert-butyl 2-formylpiperidine-1-carboxylate is dominated by its two primary functional groups:
-
Formyl (Aldehyde) Group: This group is an electrophilic center, making it susceptible to nucleophilic attack. It readily participates in reactions such as Wittig reactions, Grignard additions, and, most notably, reductive amination to introduce diverse substituents onto the piperidine scaffold.[6]
-
N-Boc Group: The tert-butyloxycarbonyl group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions.[6]
This dual functionality makes it a cornerstone intermediate for synthesizing a wide array of piperidine derivatives, which are crucial structural motifs in pharmaceuticals targeting neurological disorders and in anti-cancer research.[1]
Experimental Protocols
The most common method for synthesizing tert-butyl 2-formylpiperidine-1-carboxylate is through the oxidation of the corresponding primary alcohol, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and efficient protocol.
Protocol: Synthesis via Swern Oxidation
This protocol details the oxidation of N-Boc-piperidine-2-methanol to yield the target aldehyde.
Materials:
-
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM. The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Oxalyl chloride (1.2 equiv) is added dropwise to the cold DCM, maintaining the temperature below -60 °C.
-
DMSO Addition: A solution of DMSO (2.5 equiv) in anhydrous DCM is added dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM is added slowly, ensuring the temperature remains below -60 °C. The reaction is stirred for 1 hour at this temperature.
-
Quenching: Triethylamine (3.0 equiv) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature while stirring for 1-2 hours.
-
Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a yellow oil.[4]
Safety and Hazards
Tert-butyl 2-formylpiperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information: [3]
-
Pictogram: Warning
-
Hazard Statements:
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Avoid contact with strong oxidizing agents.[5]
-
In case of accidental contact or ingestion, seek immediate medical attention.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chembk.com [chembk.com]
- 6. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
- 7. CAS#:117625-90-8 | tert-Butyl 2-formylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

